2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-(6-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2S/c1-14-11-15(2)21(16(3)12-14)23-19(28)13-26-22(29)27-18(24-26)9-10-20(25-27)30-17-7-5-4-6-8-17/h9-12,17H,4-8,13H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGGFYDFAYUMIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SC4CCCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: The initial step involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters to form the triazolopyridazine core.
Introduction of the Cyclohexylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with cyclohexylthiol.
Acylation with Trimethylphenylacetamide: The final step involves the acylation of the intermediate with 2,4,6-trimethylphenylacetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the triazolopyridazine ring, potentially forming alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an enzyme inhibitor or receptor modulator.
Material Science: Its stability and electronic properties may make it useful in the development of advanced materials, such as organic semiconductors.
Biological Research: It can be used as a probe to study biological pathways and interactions due to its potential bioactivity.
Mechanism of Action
The mechanism of action of 2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, this compound is compared with structurally analogous triazolo-heterocycles, focusing on substituent effects, physicochemical parameters, and reported bioactivity.
Table 1: Structural and Functional Comparison
*TMPA = 2,4,6-trimethylphenylacetamide
Key Findings
Core Heterocycle Differences: The target compound’s pyridazine core (vs. Pyridazines are less electron-rich than pyrazines, which may reduce π-π stacking interactions but improve selectivity . In contrast, IQ-type carcinogens (e.g., imidazoquinolines) exhibit planar aromatic systems that intercalate into DNA, a property absent in the non-planar triazolo-pyridazine scaffold .
Substituent Impact: The cyclohexylsulfanyl group introduces steric hindrance and lipophilicity, likely enhancing blood-brain barrier penetration compared to oxygen-based substituents (e.g., phenoxy groups in compound 12 from ). However, this may reduce aqueous solubility, limiting bioavailability . The trimethylphenyl acetamide group provides metabolic stability via steric shielding of the amide bond, a strategy employed in protease-resistant drug design. This contrasts with simpler aryl groups in analogs, which are more prone to oxidative metabolism .
Biological Implications: While the target compound lacks explicit bioactivity data in the evidence, structural analogs with triazolo-pyridazine cores report activity against kinases (e.g., JAK2, EGFR) and antimicrobial targets. The sulfanyl group may confer unique binding to cysteine-rich active sites . IQ-type compounds () highlight the importance of substituent toxicity: unlike the target compound’s acetamide, their amino groups form DNA adducts, driving carcinogenicity .
Methodological Considerations :
- Similarity assessments () using Tanimoto coefficients or pharmacophore modeling would classify the target compound as distinct from IQ-type amines due to core heterocycle differences. However, its sulfanyl group may align it with cysteine-targeting antivirals .
Biological Activity
2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide is a synthetic compound that belongs to the class of triazolo-pyridazine derivatives. This compound has garnered attention for its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 411.52 g/mol. The structural characteristics include a triazolopyridazine core with a cyclohexylsulfanyl substituent and an acetamide group attached to a trimethylphenyl moiety.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C21H25N5O2S |
| Molecular Weight | 411.52 g/mol |
| IUPAC Name | This compound |
| InChI Key | BQXPYEJCOKKRTE-UHFFFAOYSA-N |
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of triazolo-pyridazine derivatives. A study focused on similar compounds demonstrated their inhibitory activity against c-Met kinase and cytotoxic effects on various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.
Cytotoxicity Data
The cytotoxicity of related compounds was assessed using the MTT assay. The following table summarizes the IC50 values for selected compounds against various cancer cell lines:
| Compound | A549 IC50 (μM) | MCF-7 IC50 (μM) | HeLa IC50 (μM) |
|---|---|---|---|
| Compound 12e | 1.06 ± 0.16 | 1.23 ± 0.18 | 2.73 ± 0.33 |
| Foretinib | 0.019 | Not specified | Not specified |
These findings indicate that the tested compounds exhibit significant cytotoxicity at low micromolar concentrations, suggesting their potential as therapeutic agents in oncology.
The mechanism by which these compounds exert their anticancer effects is believed to involve the inhibition of c-Met kinase activity. The binding affinity of these compounds to the ATP-binding site of c-Met has been shown to be crucial for their efficacy.
Binding Affinity
The binding studies indicated that compound 12e has a comparable binding affinity to c-Met kinase as Foretinib, a known inhibitor:
- Compound 12e : IC50 = 0.090 μM
- Foretinib : IC50 = 0.019 μM
This suggests that modifications to the triazolo-pyridazine structure can enhance biological activity while maintaining specificity towards c-Met.
Study on Structure-Activity Relationships (SAR)
A detailed analysis of structure-activity relationships (SAR) for triazolo-pyridazine derivatives revealed that specific substitutions significantly influence biological activity. For instance:
- The introduction of halogen atoms on the phenyl ring improved cytotoxicity.
- Variations in the alkyl substituents on the nitrogen atom affected both potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
